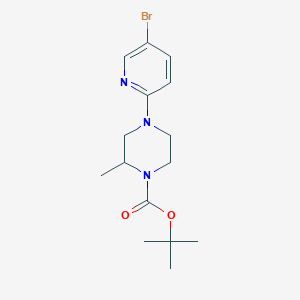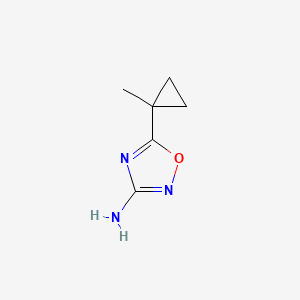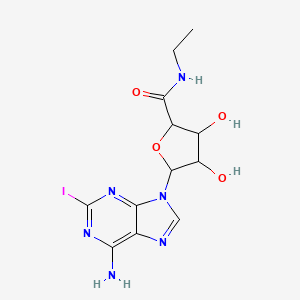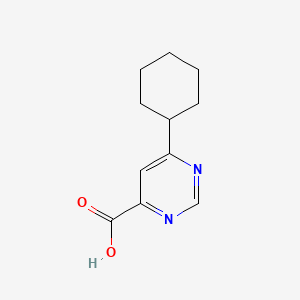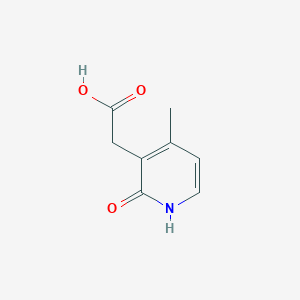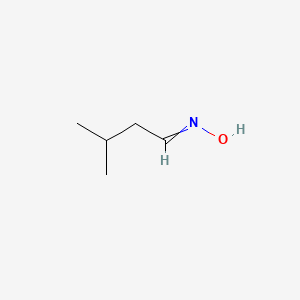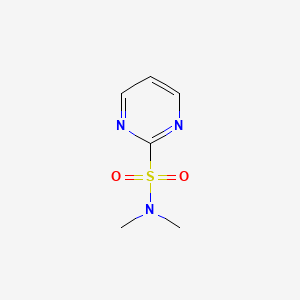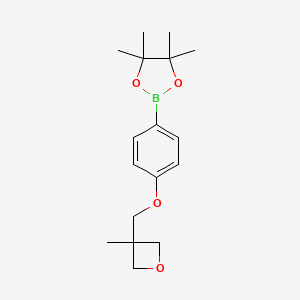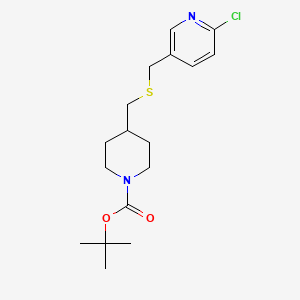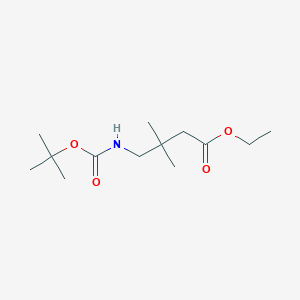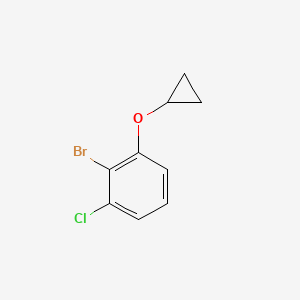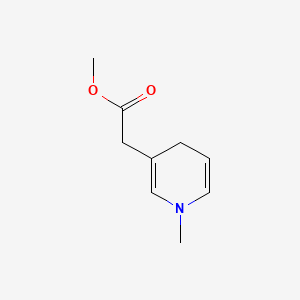
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2050 g/mol . This compound is also known by other names such as 1,4-Dihydro-1-methyl-3-pyridineacetic acid methyl ester . It is a derivative of pyridine and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves several steps. One common method includes the esterification of 3-Pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants for several hours to achieve a high yield of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester can be compared with other similar compounds such as:
Nicotinic acid methyl ester: Similar in structure but with different functional groups.
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular applications.
Propiedades
Número CAS |
39998-23-7 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
methyl 2-(1-methyl-4H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
YMGFECXAXAXEOP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CCC(=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


